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Cat. No.: B146084 Get Quote

Introduction

3-Bromotoluene, with the chemical formula C₇H₇Br, is an aromatic organic compound. It

consists of a benzene ring substituted with a methyl group and a bromine atom at the meta

position.[1] This colorless to pale yellow liquid serves as a crucial intermediate in the synthesis

of pharmaceuticals, agrochemicals, and other specialty chemicals.[1] Accurate structural

elucidation and purity assessment are paramount in these applications, making a thorough

understanding of its spectral characteristics essential. This guide provides a detailed analysis

of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data

for 3-Bromotoluene, intended for researchers, scientists, and professionals in drug

development.

Spectroscopic Data of 3-Bromotoluene
The structural features of 3-Bromotoluene are elucidated through various spectroscopic

techniques. Proton and Carbon-13 NMR spectroscopy provide detailed information about the

hydrogen and carbon framework, respectively. Infrared spectroscopy identifies the functional

groups present in the molecule, while mass spectrometry determines the molecular weight and

fragmentation pattern.

¹H NMR Spectral Data
Proton NMR spectroscopy of 3-Bromotoluene reveals distinct signals for the aromatic protons

and the methyl group protons. The substitution pattern on the benzene ring leads to a complex
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splitting pattern for the aromatic protons.

Assignment
Chemical Shift (δ,

ppm)
Multiplicity

Coupling Constant

(J, Hz)

H-6 ~7.33 s (singlet) -

H-2 ~7.27 d (doublet) ~7.9

H-4 ~7.13 d (doublet) ~7.5

H-5 ~7.09 t (triplet) ~7.7

-CH₃ 2.31 s (singlet) -

Data obtained in

CDCl₃ at 89.56 MHz.

[2][3]

¹³C NMR Spectral Data
Carbon-13 NMR provides insights into the carbon skeleton of 3-Bromotoluene. The spectrum

shows seven distinct signals, corresponding to the seven carbon atoms in the molecule.
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Assignment Chemical Shift (δ, ppm)

C-3 (C-Br) ~122.6

C-1 (C-CH₃) ~139.5

C-5 ~130.1

C-4 ~129.9

C-6 ~126.9

C-2 ~130.4

-CH₃ ~21.4

Note: Specific chemical shift values can vary

slightly depending on the solvent and instrument

frequency. The provided data is a representative

spectrum.

Infrared (IR) Spectral Data
The IR spectrum of 3-Bromotoluene displays characteristic absorption bands that correspond

to the vibrations of its specific functional groups.

Frequency (cm⁻¹) Vibrational Mode Functional Group

3100 - 3000 C-H Stretch Aromatic

2960 - 2900 C-H Stretch Methyl (-CH₃)

1600 - 1450 C=C Stretch Aromatic Ring

900 - 675 C-H Out-of-plane Bend Aromatic

600 - 500 C-Br Stretch Aryl Halide

These are characteristic

ranges and specific peak

positions can be found in the

provided search results.[4]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.benchchem.com/product/b146084?utm_src=pdf-body
https://www.benchchem.com/pdf/A_Technical_Guide_to_13C_NMR_Spectroscopy_for_Labeled_Compounds.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b146084?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Mass Spectrometry (MS) Data
Electron Ionization Mass Spectrometry (EI-MS) of 3-Bromotoluene shows the molecular ion

peaks and various fragment ions. The presence of bromine is indicated by the characteristic

isotopic pattern (M+ and M+2 peaks of nearly equal intensity).

m/z Relative Intensity (%) Probable Assignment

172 ~53
[C₇H₇⁸¹Br]⁺ (Molecular Ion,

M+2)

170 ~54
[C₇H₇⁷⁹Br]⁺ (Molecular Ion,

M+)

91 100 [C₇H₇]⁺ (Tropylium ion)

65 ~32 [C₅H₅]⁺

Data from GC-MS with

Electron Ionization.[5]

Experimental Protocols
The following are generalized protocols for acquiring the spectral data for a liquid sample like

3-Bromotoluene.

NMR Spectroscopy (¹H and ¹³C)
Sample Preparation: Dissolve approximately 5-25 mg of 3-Bromotoluene in about 0.6-0.7

mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.[6] For ¹³C NMR, a more

concentrated solution may be necessary to obtain a good signal-to-noise ratio in a

reasonable time.[6] Add a small amount of a reference standard, such as tetramethylsilane

(TMS), if not already present in the solvent.[7]

Instrument Setup: Insert the NMR tube into the spectrometer's probe. The instrument's

software is used to lock onto the deuterium signal of the solvent, which stabilizes the

magnetic field.[4] The magnetic field is then shimmed to achieve homogeneity, resulting in

sharp spectral lines.[4]
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Data Acquisition: For ¹H NMR, a standard pulse sequence is used to acquire the free

induction decay (FID). For ¹³C NMR, a proton-decoupled pulse sequence is typically

employed to simplify the spectrum by removing C-H coupling.[4][8] The number of scans is

adjusted to achieve an adequate signal-to-noise ratio.[4]

Data Processing: The acquired FID is converted into a spectrum using a Fourier transform.

[4] The spectrum is then phased and baseline corrected. The chemical shifts are referenced

to the TMS signal at 0 ppm.[4]

Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation: For a neat liquid like 3-Bromotoluene, a thin film can be prepared by

placing a drop of the liquid between two IR-transparent salt plates (e.g., NaCl or KBr).[9]

Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a

drop of the sample directly onto the ATR crystal.[10][11]

Instrument Setup: A background spectrum of the empty sample compartment (or the clean

salt plates/ATR crystal) is recorded. This is used to subtract the absorbance of the

atmosphere (e.g., CO₂, H₂O) and the sample holder from the sample spectrum.[12]

Data Acquisition: The prepared sample is placed in the instrument's sample compartment.

The IR spectrum is then recorded, typically by co-adding multiple scans to improve the

signal-to-noise ratio.[10]

Data Processing: The instrument's software automatically ratios the sample spectrum to the

background spectrum to generate the final transmittance or absorbance spectrum.

Electron Ionization Mass Spectrometry (EI-MS)
Sample Introduction: A small amount of the liquid sample is introduced into the mass

spectrometer, often via a gas chromatograph (GC-MS) for separation from any impurities, or

directly using a heated probe.[13] The sample is vaporized in a heated inlet.[14]

Ionization: In the ion source, the vaporized sample molecules are bombarded with a beam of

high-energy electrons (typically 70 eV).[15] This causes the molecules to ionize, primarily by

losing an electron to form a molecular ion (M⁺), and also to fragment into smaller, positively

charged ions.[15]
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Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole

or magnetic sector), which separates them based on their mass-to-charge ratio (m/z).[16]

Detection and Spectrum Generation: A detector records the abundance of each ion at a

specific m/z value. The resulting data is plotted as a mass spectrum, with m/z on the x-axis

and relative intensity on the y-axis.[14]

Visualization of Spectroscopic Analysis
The following diagrams illustrate the workflow and logical relationships in the spectroscopic

analysis of 3-Bromotoluene.
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Caption: Workflow of Spectroscopic Analysis for 3-Bromotoluene.
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Caption: Relationship between spectral data and structural features.

Conclusion
The collective spectral data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry provide a

comprehensive and unambiguous characterization of 3-Bromotoluene. The ¹H and ¹³C NMR

spectra confirm the carbon-hydrogen framework and the substitution pattern of the aromatic

ring. The IR spectrum verifies the presence of the key functional groups, namely the aromatic

ring, the methyl group, and the carbon-bromine bond. Finally, mass spectrometry confirms the

molecular weight and provides characteristic fragmentation patterns, including the isotopic

signature of bromine. This complete set of spectral data is indispensable for the quality control

and analytical verification of 3-Bromotoluene in research and industrial applications.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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